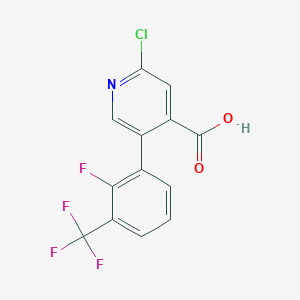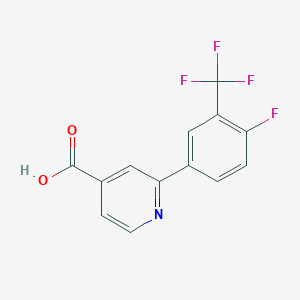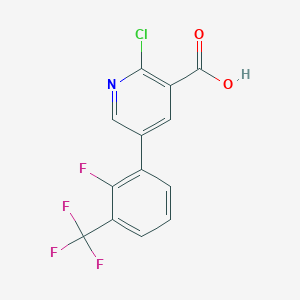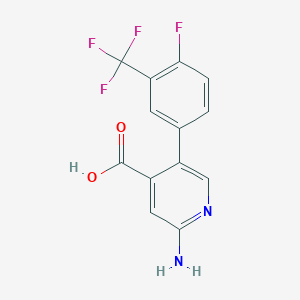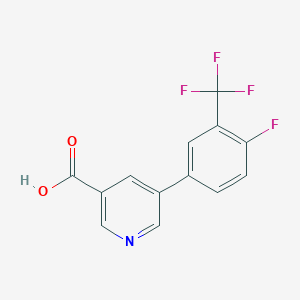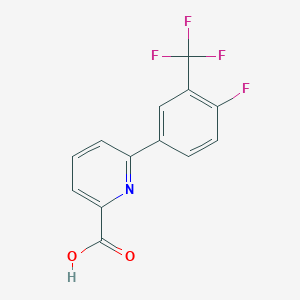
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxynicotinic acid (5-(4-F-3-TFPHNA)) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is also used in drug discovery and development due to its potential to interact with various proteins and receptors. Furthermore, it has been used in a number of studies to investigate the effects of different compounds on various biological processes.
作用機序
5-(4-F-3-TFPHNA) acts as an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the nAChR, activating it and causing the release of neurotransmitters. This in turn leads to a variety of physiological and biochemical effects. For example, it can cause an increase in heart rate and blood pressure, as well as an increase in the production of hormones such as adrenaline.
Biochemical and Physiological Effects
5-(4-F-3-TFPHNA) has a wide range of biochemical and physiological effects. It can cause an increase in heart rate and blood pressure, as well as an increase in the production of hormones such as adrenaline. It can also cause an increase in the release of neurotransmitters such as dopamine and serotonin. Furthermore, it can cause an increase in the production of nitric oxide, which can lead to vasodilation.
実験室実験の利点と制限
5-(4-F-3-TFPHNA) has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of biochemical and physiological experiments. Furthermore, it has a wide range of applications in drug discovery and development. However, it also has some limitations. For example, it can cause an increase in heart rate and blood pressure, which can be dangerous in some cases. Furthermore, it can cause an increase in the production of hormones such as adrenaline, which can lead to unwanted side effects.
将来の方向性
There are a number of potential future directions for 5-(4-F-3-TFPHNA). It could be used in further studies to investigate the effects of different compounds on various biological processes. Furthermore, it could be used in studies of the metabolism of drugs, as well as the effects of drugs on the body. In addition, it could be used to investigate the effects of environmental toxins on the body. Finally, it could be used to develop new drugs that target specific proteins and receptors.
合成法
5-(4-F-3-TFPHNA) can be synthesized using a number of different methods. The most common method is the Fischer-Speier reaction, which involves the reaction of 4-fluoro-3-trifluoromethylphenylmagnesium bromide with 2-hydroxy-3-methyl-2-butanone. This reaction produces 5-(4-F-3-TFPHNA) in high yields. Other methods, such as the Williamson ether synthesis and the Ullmann reaction, can also be used to synthesize 5-(4-F-3-TFPHNA).
科学的研究の応用
5-(4-F-3-TFPHNA) has a wide range of applications in scientific research. It is used in drug discovery and development due to its ability to interact with various proteins and receptors. In addition, it has been used in a number of studies to investigate the effects of different compounds on various biological processes. It has also been used in studies of the metabolism of drugs, as well as the effects of drugs on the body. Furthermore, 5-(4-F-3-TFPHNA) has been used in studies of the effects of environmental toxins on the body.
特性
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-10-2-1-6(4-9(10)13(15,16)17)7-3-8(12(20)21)11(19)18-5-7/h1-5H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZAMGNGCYLNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688273 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-34-2 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


